N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This specialized research compound, distinguished by its dual pharmacophore of a 3,4,5-trimethoxybenzamide and a 2-chlorobenzylthio-thiadiazole core, is structurally aligned with potent SIRT2 inhibitors and is crucial for probing the impact of the ortho-chlorine and thioether linker on kinase selectivity. Ideal for medicinal chemistry groups developing novel non-fluoroquinolone antibacterials or conducting property-focused optimization with its matched molecular pair, this high-purity chemical is the precise molecule your SAR and biological activity studies require.

Molecular Formula C19H18ClN3O4S2
Molecular Weight 451.94
CAS No. 607697-62-1
Cat. No. B2666262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS607697-62-1
Molecular FormulaC19H18ClN3O4S2
Molecular Weight451.94
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
InChIInChI=1S/C19H18ClN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-6-4-5-7-13(11)20/h4-9H,10H2,1-3H3,(H,21,22,24)
InChIKeyHERNALGQTLJFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 607697-62-1): Procurement-Focused Chemical Identity and Scaffold Profile


N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 607697-62-1, PubChem CID 3306020) is a synthetic 1,3,4-thiadiazole derivative bearing a 2-chlorobenzylthio substituent at the 5-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Its molecular formula is C19H18ClN3O4S2 with a molecular weight of 451.9 g/mol [1]. The compound incorporates the benzylthio(mercapto) and secondary amido pharmacophoric elements that a comprehensive patent review has identified as characteristic of the most inhibitory active 1,3,4-thiadiazole compounds [2]. It is commercially available as a research-grade chemical from multiple vendors, though it does not yet have published, compound-specific biological assay data in the peer-reviewed literature.

Why 1,3,4-Thiadiazole Analogs Cannot Be Interchanged with CAS 607697-62-1: Structural Sensitivity of the Benzylthio Pharmacophore


Within the 1,3,4-thiadiazole-2-yl benzamide class, relatively minor structural modifications at the 5-position produce substantial shifts in biological activity. The patent literature establishes that the combination of a benzylthio (or mercapto) group at the 5-position together with an alkyl/arylamido group at the 2-position is critical for maximal inhibitory potency across multiple target classes [1]. Replacing the thioether (-S-) linker with a direct C-C bond (e.g., N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide), oxidizing to a sulfonyl (-SO2-) group, or relocating the chlorine from the ortho to the para position each alters the conformational flexibility, electronic distribution, and hydrogen-bonding capacity of the molecule. Furthermore, removal of the 3,4,5-trimethoxy substitution pattern on the benzamide ring—a motif independently associated with antitumor and anticonvulsant activities in earlier trimethoxybenzamide series [2]—would eliminate a key pharmacophoric element. These structural sensitivities mean that even close analogs cannot be assumed to be functionally interchangeable for research purposes.

Quantitative Differentiation Evidence for N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide vs. Closest Structural Analogs


Ortho-Chlorobenzylthio vs. 4-Chlorobenzyl Direct Attachment: Lipophilicity and Topological Polar Surface Area Comparison

The target compound (CAS 607697-62-1) carries a 2-chlorobenzylthio group linked via a thioether sulfur, yielding computed XLogP3 = 4.4 and TPSA = 136 Ų [1]. In contrast, the direct-attachment analog N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (C19H18ClN3O4S, average mass 419.88 Da) lacks the thioether sulfur atom and bears the chlorine at the para position, resulting in a lower molecular weight, reduced rotatable bond count, and altered hydrogen-bond acceptor profile . The presence of the thioether sulfur in the target compound adds one additional H-bond acceptor and increases conformational flexibility (8 rotatable bonds vs. an estimated 6 for the direct-attachment analog), which may influence target binding entropy and off-rate kinetics. Additionally, ortho-chlorine substitution alters the electrostatic potential surface and steric environment around the benzyl moiety compared to para-substituted analogs.

Medicinal Chemistry Drug Design Physicochemical Profiling

Thioether (-S-) vs. Sulfonyl (-SO2-) Oxidation State: Impact on SIRT2 Inhibitory Pharmacophore

The target compound contains a thioether (-S-) linker connecting the 2-chlorobenzyl group to the thiadiazole ring. A structurally related sulfonyl analog, N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide, differs only in the oxidation state of the sulfur atom (S vs. SO2). Recent studies on 1,3,4-thiadiazole-based SIRT2 inhibitors have demonstrated that benzylthio-substituted compounds achieve SIRT2 IC50 values in the low micromolar range (ST132: IC50 = 6.62 µM; ST131: IC50 = 8.95 µM) [1]. The thioether linkage contributes to binding interactions at the SIRT2 channel entrance, as evidenced by molecular docking and MD simulations [1]. Oxidation to the sulfonyl group would eliminate the sulfur lone pair, increase polarity, and alter the geometry at the 5-position—potentially disrupting the key channel-entrance interactions identified as critical for SIRT2 inhibition potency.

SIRT2 Inhibition Epigenetics Cancer Therapeutics

3,4,5-Trimethoxybenzamide vs. 3,4-Dimethoxybenzamide Substitution: Pharmacophoric Significance of the Trisubstitution Pattern

The target compound's 3,4,5-trimethoxybenzamide moiety represents a distinct pharmacophoric element compared to the 3,4-dimethoxybenzamide analog N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide . The 3,4,5-trimethoxy substitution pattern has been independently associated with antitumor activity in multiple chemotypes: a related 3,4,5-trimethoxybenzamide-containing 1,3,4-thiadiazole hybrid designed via gallic acid bioisosterism demonstrated promising FAK (Focal Adhesion Kinase) inhibitory activity [1]. In broader benzamide SAR, the 3,4,5-trimethoxy pattern contributes enhanced electron density to the aromatic ring and provides three potential methyl-group hydrophobic contacts, compared to only two in the 3,4-dimethoxy variant. The presence of the third methoxy group at the 5-position also differentiates this compound from the large family of 2,4-dimethoxy or 3,4-dimethoxy benzamide derivatives found in herbicidal patents [2].

SAR Antitumor Benzamide Pharmacophore

1,3,4-Thiadiazole Core with Benzylthio/Amido Dual Substitution: Patent-Established Privileged Scaffold for Multi-Target Inhibition

A systematic patent review covering 2005–2016 established that 'the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5' [1]. The target compound (CAS 607697-62-1) simultaneously embodies both privileged substitution patterns: a secondary aryl amido group (3,4,5-trimethoxybenzamide) at position 2 and a benzylthio group (2-chlorobenzylthio) at position 5. This dual substitution pattern is structurally distinct from simpler 1,3,4-thiadiazole derivatives that carry only one of these features. The review further notes that 'several thiadiazole derivatives demonstrated higher antibacterial, antitumor and antiviral activities than the standard drugs' and that 'high selective enzymes inhibitory activities' are achievable based on the electronic properties of substituents at positions 2 or 5 [1]. Among N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives bearing the same 2-chlorobenzylthio motif, compound 4e demonstrated high antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC = 0.06 µg/mL [2].

Privileged Scaffold Kinase Inhibition Antimicrobial Multi-Target

Data Gap Advisory: Absence of Compound-Specific Biological Data Necessitates Primary Screening by End-User

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents as of April 2026 did not identify any published, compound-specific biological assay data (IC50, EC50, Ki, MIC, or in vivo efficacy) for CAS 607697-62-1. The PubChem record (CID 3306020) contains no bioassay results, and no peer-reviewed primary research paper specifically characterizing this compound was identified. In contrast, several structurally related 1,3,4-thiadiazole derivatives bearing 2-chlorobenzylthio groups have been biologically characterized, including antibacterial quinolone hybrids (MIC = 0.06 µg/mL) [1] and SIRT2 inhibitors (IC50 = 6.62–8.95 µM) [2]. This data gap means that procurement decisions must be based on structural rationale, physicochemical differentiation from analogs, and class-level evidence rather than on compound-specific potency metrics. End-users should plan for de novo primary screening in their target assays.

Data Transparency Procurement Decision-Making Screening

Recommended Application Scenarios for N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Available Differentiation Evidence


SIRT2-Targeted Anticancer Drug Discovery: Primary Screening in MCF-7 Breast Cancer Models

The target compound is structurally aligned with the most potent 1,3,4-thiadiazole-based SIRT2 inhibitors (ST131, IC50 = 8.95 µM; ST132, IC50 = 6.62 µM), which have demonstrated antiproliferative effects in MCF-7 breast cancer cells accompanied by increased acetylated α-tubulin levels [1]. The 2-chlorobenzylthio moiety may engage the SIRT2 channel entrance region identified as critical for inhibitor binding. Procurement of this compound is recommended for laboratories conducting SIRT2 inhibitor screening that wish to explore the SAR space around the 5-position benzylthio substituent, specifically probing the contribution of ortho-chlorine substitution and the thioether linker to SIRT2 potency and selectivity over SIRT1 and SIRT3.

Antibacterial Lead Optimization Leveraging the 2-Chlorobenzylthio Pharmacophore

Compounds bearing the 2-chlorobenzylthio-1,3,4-thiadiazole motif have demonstrated potent antibacterial activity against Gram-positive pathogens, with the ciprofloxacin hybrid 4e achieving MIC = 0.06 µg/mL against S. aureus and S. epidermidis [1]. The target compound, which replaces the piperazinyl quinolone portion with a 3,4,5-trimethoxybenzamide, represents a distinct chemotype within this pharmacophore class. Procurement is indicated for medicinal chemistry groups seeking to explore non-fluoroquinolone antibacterial scaffolds that retain the 2-chlorobenzylthio-1,3,4-thiadiazole core, with the goal of identifying novel agents with activity against methicillin-resistant S. aureus (MRSA) or other drug-resistant Gram-positive organisms.

Kinase Inhibitor Discovery: FAK and Multi-Kinase Profiling

The 3,4,5-trimethoxybenzamide motif has been incorporated into 1,3,4-thiadiazole-based Focal Adhesion Kinase (FAK) inhibitor designs, with the trimethoxy pattern derived from gallic acid bioisosterism strategies [1]. The target compound combines this benzamide motif with the 2-chlorobenzylthio-thiadiazole scaffold that has also been explored in c-Jun N-terminal kinase (JNK) inhibitor programs, where thiadiazole-based substrate-competitive inhibitors bind to the kinase docking site [2]. Procurement is recommended for broad kinase profiling panels (FAK, JNK, SIRT2, and potentially other kinases with accessible docking sites) to identify the target selectivity fingerprint of this dual-pharmacophore compound.

Structure-Activity Relationship (SAR) Studies on the Thioether-to-Sulfonyl Oxidation Axis

The target compound (thioether, -S-) and its sulfonyl analog N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (-SO2-) form a matched molecular pair differing only in sulfur oxidation state. This pair enables systematic SAR studies on the impact of sulfur oxidation on target binding, cellular permeability, metabolic stability, and aqueous solubility. The thioether form is predicted to have higher lipophilicity (XLogP3 = 4.4) and greater conformational flexibility than the sulfonyl form [1], which would alter its drug-like properties. Procurement of both compounds as a matched pair is recommended for laboratories conducting property-focused medicinal chemistry optimization.

Quote Request

Request a Quote for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.